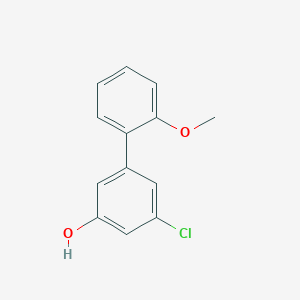
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% (2C4HMPP) is an organic compound with a wide range of applications in the medical and scientific fields. It is a phenolic compound that can be synthesized by different methods, and has a number of biochemical and physiological effects. This compound is used in laboratory experiments, and has advantages and limitations that should be taken into account.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to a number of proteins, including enzymes, and alters their activity. This can lead to a number of biochemical and physiological effects, which will be discussed in more detail below.
Biochemical and Physiological Effects
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is that it is relatively easy to synthesize, and can be synthesized using a number of different methods. In addition, the compound is relatively stable and has a low toxicity. However, one of the main limitations of using 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is that it is not very soluble in water, which can make it difficult to use in experiments.
Direcciones Futuras
There are a number of potential future directions for 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%. One of the main areas of research is the development of new therapeutic agents based on the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, further research is needed to develop new methods for synthesizing 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%, as well as to improve the solubility of the compound.
Métodos De Síntesis
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% can be synthesized through a number of different methods, including the use of a Grignard reaction and the use of an aqueous solution of potassium hydroxide. The Grignard reaction involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with an aldehyde or ketone. This reaction produces an alcohol, which can then be reacted with a chloride to produce 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%. The aqueous solution of potassium hydroxide involves the use of an aqueous solution of potassium hydroxide to react with a phenol, such as 4-hydroxymethylphenol, to produce 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a wide range of applications in the medical and scientific fields. It is used in research as a model compound for studying the mechanisms of action of drugs, and it is also used as a reagent in organic synthesis. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has been used in the development of a number of therapeutic agents, such as anti-inflammatory drugs and antifungal agents.
Propiedades
IUPAC Name |
2-chloro-4-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCLLUOKHEHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685880 |
Source


|
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261928-19-1 |
Source


|
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














